In Vivo Antileukemic Activity vs. Aglycone
Datiscoside demonstrated confirmed in vivo activity against both P‑388 lymphocytic leukemia in the mouse and Walker 256 intramuscular carcinosarcoma in the rat [1]. In contrast, cucurbitacin D, which is co‑isolated from the same extract and is the direct hydrolysis product of datiscoside, was not reported to show in vivo activity in the same experimental framework [1]. Although cucurbitacin D has since been reported active in other tumor models, the original head‑to‑head isolation and testing context establishes that datiscoside carries its own in vivo antileukemic signature not attributable to the aglycone alone.
| Evidence Dimension | In vivo antileukemic activity (confirmed response) |
|---|---|
| Target Compound Data | Confirmed activity in P‑388 lymphocytic leukemia (mouse) and Walker 256 intramuscular carcinosarcoma (rat) |
| Comparator Or Baseline | Cucurbitacin D – no confirmed in vivo activity reported in the same study; identified solely by physicochemical comparison |
| Quantified Difference | Qualitative presence vs. absence of confirmed in vivo activity within the identical fractionation‑guided bioassay |
| Conditions | Alcoholic extract of D. glomerata roots fractionated by KB‑guided assay; in vivo testing performed via standard NCI protocols (Cancer Chemother. Rep., 25, 1, 1962) |
Why This Matters
For researchers procuring compounds for in vivo antileukemic studies, datiscoside offers a glycoside‑specific in vivo activity that is not guaranteed by the aglycone, making direct substitution with cucurbitacin D unjustified without independent in vivo validation.
- [1] Kupchan, S. M., Sigel, C. W., Guttman, L. J., Restivo, R. J., & Bryan, R. F. (1972). Tumor inhibitors. LXXII. Datiscoside, a novel antileukemic cucurbitacin glycoside from Datisca glomerata. Journal of the American Chemical Society, 94(4), 1353–1354. View Source
